![molecular formula C6H4N2O B1248351 Oxazolo[4,5-b]piridina CAS No. 273-97-2](/img/structure/B1248351.png)
Oxazolo[4,5-b]piridina
Descripción general
Descripción
Oxazolo[4,5-b]pyridine is a heterocyclic compound that features a fused ring system consisting of an oxazole ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, antibacterial, and antifungal properties .
Aplicaciones Científicas De Investigación
Oxazolo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
Oxazolo[4,5-b]pyridine derivatives have been studied for their potential as inhibitors of cytochrome P450 CYP17 . This enzyme is responsible for the biosynthesis of precursors of both androgens and estrogen . Therefore, the primary target of Oxazolo[4,5-b]pyridine is the cytochrome P450 CYP17 enzyme.
Mode of Action
It is known that oxazolo[4,5-b]pyridine derivatives can inhibit the function of this enzyme . This inhibition could potentially lead to a decrease in the production of androgens and estrogen, which are crucial for the growth and proliferation of certain types of cancer cells.
Biochemical Pathways
Oxazolo[4,5-b]pyridine’s action on the cytochrome P450 CYP17 enzyme affects the steroidogenic pathway . This pathway is responsible for the production of steroid hormones, including androgens and estrogen. By inhibiting cytochrome P450 CYP17, Oxazolo[4,5-b]pyridine can potentially disrupt the production of these hormones, affecting the growth and proliferation of hormone-dependent cancer cells.
Pharmacokinetics
The structural similarity of many drugs with dna bases such as adenine and guanine is a key factor to explain their effectiveness
Result of Action
Oxazolo[4,5-b]pyridine has shown a remarkable variety of biological activities such as antibacterial, anticancer, and antiproliferative . It has been tested for anticancer activity against four human cancer cell lines including breast cancer (MCF-7), lung cancer (A549), colon cancer (Colo-205), and ovarian cancer (A2780) using etoposide as a standard drug . Most of the tested compounds exhibited good to moderate anticancer activities in comparison with the standard .
Análisis Bioquímico
Biochemical Properties
Oxazolo[4,5-b]pyridine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, oxazolo[4,5-b]pyridine has been shown to interact with sirtuins, a family of NAD±dependent deacetylases, which are involved in regulating metabolic pathways, stress responses, and aging . The interaction between oxazolo[4,5-b]pyridine and sirtuins enhances the deacetylase activity of these enzymes, thereby modulating various cellular processes.
Cellular Effects
Oxazolo[4,5-b]pyridine exerts significant effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, oxazolo[4,5-b]pyridine has been found to activate sirtuins, leading to changes in gene expression and metabolic pathways . This activation can result in enhanced cellular stress resistance, improved metabolic efficiency, and potentially increased lifespan. Additionally, oxazolo[4,5-b]pyridine has been shown to affect the proliferation and differentiation of certain cell types, making it a compound of interest in cancer research .
Molecular Mechanism
The molecular mechanism of oxazolo[4,5-b]pyridine involves its binding interactions with various biomolecules. It acts as an activator of sirtuins by binding to their active sites and enhancing their deacetylase activity . This interaction leads to the removal of acetyl groups from lysine residues on target proteins, resulting in changes in protein function and gene expression. Additionally, oxazolo[4,5-b]pyridine has been shown to inhibit certain enzymes involved in metabolic pathways, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of oxazolo[4,5-b]pyridine have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under certain environmental factors such as light and temperature . Long-term studies have shown that oxazolo[4,5-b]pyridine can have sustained effects on cellular function, including prolonged activation of sirtuins and continued modulation of metabolic pathways . These temporal effects are crucial for understanding the potential therapeutic applications of oxazolo[4,5-b]pyridine.
Dosage Effects in Animal Models
The effects of oxazolo[4,5-b]pyridine vary with different dosages in animal models. At lower doses, the compound has been shown to activate sirtuins and improve metabolic efficiency without causing significant adverse effects . At higher doses, oxazolo[4,5-b]pyridine can exhibit toxic effects, including liver damage and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
Oxazolo[4,5-b]pyridine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence the sphingolipid metabolism pathway, leading to the accumulation of ceramides in certain cell types . This effect on sphingolipid metabolism can have significant implications for cellular signaling and stress responses. Additionally, oxazolo[4,5-b]pyridine interacts with enzymes involved in glycolysis and oxidative phosphorylation, further modulating cellular energy production .
Transport and Distribution
Within cells and tissues, oxazolo[4,5-b]pyridine is transported and distributed through interactions with specific transporters and binding proteins. The compound has been shown to localize in the cytoplasm and nucleus, where it can exert its effects on cellular processes . Transporters such as ATP-binding cassette (ABC) transporters play a role in the cellular uptake and distribution of oxazolo[4,5-b]pyridine, influencing its bioavailability and therapeutic potential .
Subcellular Localization
Oxazolo[4,5-b]pyridine exhibits specific subcellular localization, which is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with sirtuins and other target proteins . Post-translational modifications, such as phosphorylation and acetylation, can influence the subcellular localization of oxazolo[4,5-b]pyridine, directing it to specific compartments or organelles . This targeted localization is essential for the compound’s ability to modulate cellular processes effectively.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of oxazolo[4,5-b]pyridine typically involves the cyclization of 2-amino-3-hydroxypyridine derivatives. One common method includes the reaction of 2-amino-3-pyridinol with benzoic acid in the presence of polyphosphoric acid (PPA) to form the oxazole ring . Another method involves the use of triphosgene as a reagent, which provides a safer alternative to phosgene, yielding high reaction efficiency .
Industrial Production Methods: For industrial production, the synthesis of oxazolo[4,5-b]pyridine can be optimized by using recyclable solvents and mild reaction conditions. The use of triphosgene instead of phosgene not only reduces toxicity but also enhances the yield, making the process more suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Oxazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolo[4,5-b]pyridine-2-one derivatives.
Reduction: Reduction reactions can convert oxazolo[4,5-b]pyridine to its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and various alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted oxazolo[4,5-b]pyridine derivatives, which exhibit enhanced biological activities .
Comparación Con Compuestos Similares
Oxazolo[4,5-b]pyridine can be compared with other similar heterocyclic compounds, such as:
Furopyridines: These compounds are isosteres of oxazolo[4,5-b]pyridine and exhibit similar biological activities.
Thiazolopyridines: These compounds also share a fused ring system with pyridine and have comparable medicinal properties.
Triazolopyridines: These derivatives are known for their antiviral and anticancer activities, similar to oxazolo[4,5-b]pyridine.
Uniqueness: Oxazolo[4,5-b]pyridine stands out due to its unique combination of an oxazole and pyridine ring, which imparts distinct electronic and steric properties, enhancing its biological activity and making it a versatile scaffold in drug design .
Propiedades
IUPAC Name |
[1,3]oxazolo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c1-2-5-6(7-3-1)8-4-9-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNHQVPFZIFNFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435551 | |
| Record name | oxazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
273-97-2 | |
| Record name | oxazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1R,4S,5S,6S)-4-amino-2-oxo-2λ4-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B1248269.png)
![methyl 2-[(3S,4S,6R)-4,6-diethyl-6-[(E)-2-[(2S,3S)-3-ethyloxiran-2-yl]but-1-enyl]dioxan-3-yl]acetate](/img/structure/B1248271.png)
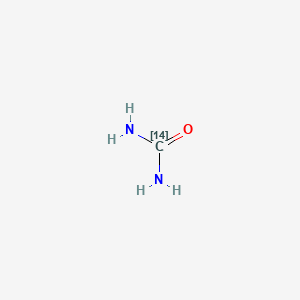
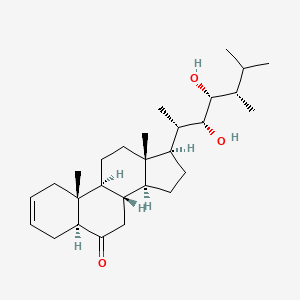


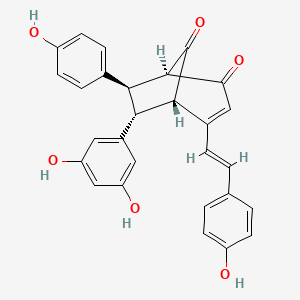
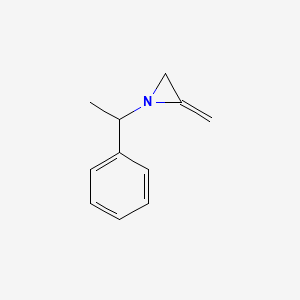
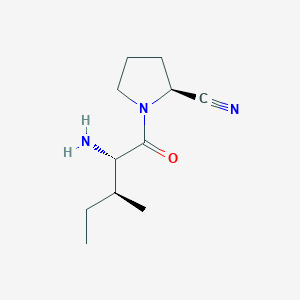

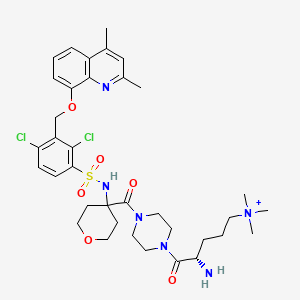
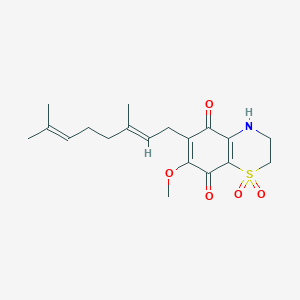

![Pyrazolo[1,5-a]pyrimidine](/img/structure/B1248293.png)
